[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea
Description
[(E)-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea is a Schiff base-thiourea hybrid compound characterized by a thiazole core substituted with a diethylamino group at position 2 and a methylideneamino-thiourea moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for metal coordination and biological applications.
Properties
IUPAC Name |
[(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5S2/c1-3-14(4-2)9-11-5-7(16-9)6-12-13-8(10)15/h5-6H,3-4H2,1-2H3,(H3,10,13,15)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRUMRGJGDMQH-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=C(S1)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea typically involves the reaction of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in an ethanolic medium under reflux conditions for about 45-60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit antimicrobial properties. Specifically, compounds similar to [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Research indicates that thiourea derivatives can effectively inhibit tyrosinase activity, thereby offering therapeutic potential for skin conditions related to excessive melanin production . For instance, a related compound demonstrated an IC50 value of 5.9 μM, outperforming traditional inhibitors like kojic acid .
Synthesis of Novel Materials
The unique thiazole moiety present in this compound makes it suitable for synthesizing novel materials with specific electronic and optical properties. Research has explored the incorporation of such compounds into polymer matrices to enhance their conductivity and photostability .
Solvatochromism Studies
Studies involving solvatochromism have shown that thiourea derivatives can exhibit significant changes in their optical properties when subjected to different solvent environments. This property can be exploited in sensor applications where the detection of solvent polarity is required .
Case Studies
Mechanism of Action
The mechanism of action of [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea involves its interaction with biological molecules, such as DNA and proteins. The compound can bind to DNA, potentially interfering with its replication and transcription processes . Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural feature is the diethylamino group on the thiazole ring, which distinguishes it from analogs with other substituents. Below is a comparative analysis:
Table 1: Substituent Effects on Thiazole-Based Thiourea Derivatives
| Compound Name | Substituent on Thiazole (Position 2) | Key Properties/Activities | Reference |
|---|---|---|---|
| [(E)-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea | Diethylamino | Potential enhanced lipophilicity; unstudied bioactivity (inferred from analogs) | [15] |
| [(E)-[(2-Methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea | Methyl | Forms stable Ni(II), Co(II), Cu(II) complexes; antibacterial activity (MIC: 12.5–25 µg/mL) | [1, 7] |
| 5-[(4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene]thiazolidine-2,4-dione | Morpholin-4-yl | Anti-Toxoplasma gondii activity (IC~50~: 31.3 µM) | [13] |
| IVc: [(2-Methoxy-5-(2-bromophenyl)phenyl)methylidene]amino]thiourea | Methoxy-bromophenyl | NMR shifts: δ~H~ 7.8–8.2 (aromatic protons); moderate antifungal activity | [3] |
| 5-[2-(4/5-Chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide | Chlorophenyl | Antifungal activity (active at 10 µg/mL) | [8] |
Key Observations :
- Diethylamino vs.
- Diethylamino vs. Morpholin-4-yl: Morpholino derivatives exhibit higher polarity, which may enhance solubility but reduce cellular uptake compared to diethylamino analogs .
- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., bromophenyl in IVc) confer π-π stacking capabilities for DNA interaction, while aliphatic groups (e.g., diethylamino) prioritize hydrophobic interactions .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic Data for Selected Compounds
| Compound | ^1^H NMR (δ, ppm) | ^13^C NMR (δ, ppm) | Crystal System (if resolved) | Reference |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not resolved | - |
| [(E)-[(2-Methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea | δ 2.5 (s, CH~3~), δ 8.3 (s, CH=N) | δ 165 (C=S), δ 155 (C=N) | Monoclinic (C2/c) for metal complexes | [1, 11] |
| [(E)-({2-[3-(2-Carbamothioyliminophenoxy)phenyl}methylidene)amino]thiourea | δ 7.1–7.9 (aromatic), δ 8.05 (thiazole H) | δ 1655–1661 cm^-1^ (C=O) | Monoclinic (C2/c), a = 19.394 Å | [11, 12] |
| IVd: [{[5-(4-Fluorophenyl)-2-methoxyphenyl]methylidene}amino]thiourea | δ 7.2–7.9 (multiplet, aromatic) | δ 165 (C=S), δ 158 (C-F) | Not resolved | [3] |
Insights :
- The absence of reported NMR data for the target compound highlights a research gap. However, analogs show characteristic shifts for thiazole protons (δ 8.0–8.3) and thiourea C=S (δ 165 ppm) .
- Crystal structures of related thiourea derivatives (e.g., ) reveal monoclinic systems with Z = 4, suggesting similar packing patterns for the target compound .
Biological Activity
The compound [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea represents a class of thiazole derivatives that have garnered attention for their diverse biological activities. Thiazole rings are known for their pharmacological significance, exhibiting various therapeutic effects including antimicrobial, antimalarial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of diethylamino thiazole derivatives with thiourea under controlled conditions. The structural integrity is crucial for its biological activity, as modifications to the thiazole ring can significantly influence its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.7–2.8 μg/mL |
| Escherichia coli | 0.7–190.2 μg/mL |
| Salmonella typhi | 0.9 μg/mL |
The presence of a nonpolar moiety at position 2 of the thiazole ring has been linked to enhanced antibacterial activity .
Antimalarial Activity
In a medicinal chemistry program aimed at discovering antimalarial agents, thiazole analogs were evaluated for their efficacy against Plasmodium falciparum. Modifications at the N-aryl amide group significantly improved the compounds' potency while maintaining low cytotoxicity in HepG2 cell lines. This suggests that similar modifications could enhance the biological activity of this compound against malaria .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. A study highlighted that certain thiazole hybrids exhibited improved inhibition of glutathione S-transferase pi (GSTpi), an enzyme associated with cancer cell survival and resistance to chemotherapy. Compounds designed with thiazole scaffolds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapy .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were tested against Candida albicans and Trichophyton mentagrophytes, showing effective antifungal activity with MIC values below 2 μg/mL for some derivatives. This supports the potential application of thiazole-based compounds in treating fungal infections . -
Case Study 2: Leishmanicidal Activity
Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties against Leishmania infantum. The most potent compounds showed significant ultrastructural changes in treated parasites and increased nitric oxide production in macrophages, indicating their potential as new antileishmanial agents .
Q & A
Q. What are the optimal synthetic routes for [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea, and how are intermediates characterized?
Answer: The synthesis typically involves diazotization of 2-amino-4-aryl thiazole derivatives followed by reactions with thiocyanate derivatives. For example, intermediates can be generated by refluxing diazotized compounds with ammonium thiocyanate and chloroacetyl chloride in acetone, yielding thiourea derivatives . Characterization relies on spectral
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer: Discrepancies between calculated and observed spectral peaks (e.g., IR/NMR) often arise from tautomerism or solvate formation. To address this:
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- Use X-ray crystallography to unambiguously determine the solid-state structure, as seen in studies of similar thiourea derivatives .
- Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) .
Advanced Research Questions
Q. What crystallographic methodologies are critical for analyzing this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Key steps include:
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
- Structure refinement : Employ SHELXL for small-molecule refinement, focusing on hydrogen bonding networks. For example, N—H···O and N—H···S interactions stabilize the crystal lattice, forming channels along the c-axis .
- Validation : Apply PLATON SQUEEZE to model disordered solvent molecules .
Q. Table 1: Crystallographic Data for Thiourea Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, C2/c | |
| a, b, c (Å) | 19.3941, 12.7110, 10.1450 | |
| β (°) | 103.306 | |
| R1 (I > 2σ) | 0.040 |
Q. How can hydrogen bonding networks influence the compound’s biological activity?
Answer: Intermolecular interactions (e.g., N—H···O/S) enhance stability and affect solubility, which is critical for bioavailability. For example:
Q. What strategies are effective for studying structure-activity relationships (SAR) in thiourea derivatives?
Answer:
- Synthetic modulation : Introduce substituents at the thiazole or aryl groups to alter electronic/steric effects. For example, cyclization of thioureas with POCl₃ yields triazinane-thiones with enhanced bioactivity .
- Biological assays : Test derivatives against microbial/cancer cell lines to identify key pharmacophores.
- QSAR modeling : Use Hammett constants (σ) or DFT-derived parameters (e.g., HOMO-LUMO gaps) to predict activity trends .
Methodological Notes
- Avoid unreliable sources : Cross-validate data using peer-reviewed crystallographic databases (e.g., CCDC) and synthetic protocols from journals like Pharmaceuticals or Tetrahedron Letters .
- Software tools : SHELX (structure refinement), Mercury (visualization), and Gaussian (computational modeling) are industry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
